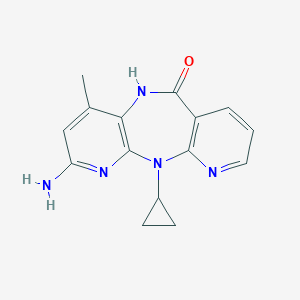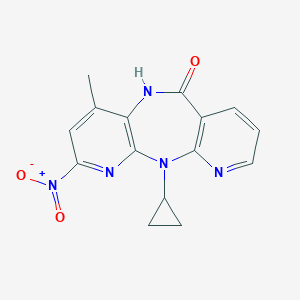
N-Benzylidene-DL-phenylglycine Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylidene-DL-phenylglycine Ethyl Ester is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
The synthesis of N-Benzylidene-DL-phenylglycine Ethyl Ester typically involves the condensation reaction between benzaldehyde and ethyl 2-amino-2-phenylacetate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction proceeds as follows:
Condensation Reaction: Benzaldehyde reacts with ethyl 2-amino-2-phenylacetate in the presence of an acid catalyst to form this compound.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
N-Benzylidene-DL-phenylglycine Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzylidene group is replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the compound in acidic or basic conditions can lead to the formation of benzaldehyde and ethyl 2-amino-2-phenylacetate.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Benzylidene-DL-phenylglycine Ethyl Ester has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and other Schiff bases.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of N-Benzylidene-DL-phenylglycine Ethyl Ester involves its interaction with biological targets through the Schiff base moiety. The carbon-nitrogen double bond can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-Benzylidene-DL-phenylglycine Ethyl Ester can be compared with other Schiff bases and related compounds, such as:
N1-Benzylidene-N2-(2-((2-((2-(benzylideneamino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine: This compound is synthesized by a similar Schiff base reaction and has applications in drug development.
Cu(II) Complexes of 4-[(1E)-N-{2-[(Z)-benzylideneamino]ethyl}ethanimidoyl]-benzene-1,3-diol: These complexes are studied for their antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in different fields.
Propiedades
IUPAC Name |
ethyl 2-(benzylideneamino)-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-17(19)16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-13,16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPYPCFPVBVOPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439339 |
Source


|
| Record name | ethyl 2-(benzylideneamino)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77290-52-9 |
Source


|
| Record name | ethyl 2-(benzylideneamino)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)






![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)



